3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID
Overview
Description
3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID is a complex organic compound with a unique structure that includes a piperidine ring and a naphthalene moiety
Preparation Methods
The synthesis of 3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dioxo-3-piperidin-1-yl-1,4-dihydronaphthalene with 3-aminobenzoic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
3-[(1,4-DIOXO-3-PIPERIDINO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]BENZOIC ACID can be compared with similar compounds such as:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound shares a similar piperidine ring structure but differs in its overall molecular framework.
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-: Another compound with a piperidine ring, but with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-20-16-9-2-3-10-17(16)21(26)19(24-11-4-1-5-12-24)18(20)23-15-8-6-7-14(13-15)22(27)28/h2-3,6-10,13,23H,1,4-5,11-12H2,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXAGRTLONPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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